7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- is a complex organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a benzopyran core and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzopyran derivative and a furan derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-: Known for its simpler structure and different biological activities.
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-: Another benzopyran derivative with distinct chemical properties and applications.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Features a different substitution pattern, leading to varied reactivity and uses.
Uniqueness
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- stands out due to its unique combination of a benzopyran core and a furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
16850-99-0 |
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Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[3-(5,5-dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one |
InChI |
InChI=1S/C19H20O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-7,10-12H,8-9H2,1-3H3 |
InChI Key |
GXTVQAPXQFZGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Origin of Product |
United States |
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